molecular formula C8H5N3O3 B1322949 6-Nitro-1H-indazole-3-carbaldehyde CAS No. 315203-37-3

6-Nitro-1H-indazole-3-carbaldehyde

Cat. No. B1322949
M. Wt: 191.14 g/mol
InChI Key: UYPSMSUYMARCRX-UHFFFAOYSA-N
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Description

6-Nitro-1H-indazole-3-carbaldehyde is a chemical compound that belongs to the class of indazole derivatives. These compounds have garnered significant attention in medicinal chemistry, particularly as kinase inhibitors. The indazole nucleus is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, which can be further substituted to create a variety of biologically active molecules.

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates for further functionalization into various 3-substituted indazoles, can be achieved through the nitrosation of indoles. This process is carried out in a slightly acidic environment, allowing for the conversion of both electron-rich and electron-deficient indoles into the desired indazole-3-carboxaldehydes .

Molecular Structure Analysis

Indazole derivatives, such as 6-nitro-1H-indazole-3-carbaldehyde, are characterized by their indazole core. The presence of a nitro group at the 6-position and a formyl group at the 3-position on the indazole ring can significantly influence the electronic properties of the molecule and its reactivity in chemical reactions .

Chemical Reactions Analysis

Indazole derivatives can participate in a variety of chemical reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile, reacting regioselectively with different nucleophiles to yield 2,3,6-trisubstituted indoles. This reactivity can be exploited to synthesize novel indole-based compounds, such as pyrimido[1,2-a]indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitro-1H-indazole-3-carbaldehyde are influenced by its molecular structure. The nitro and aldehyde functional groups contribute to the compound's reactivity and its potential interactions with biological targets. These properties are crucial for the compound's role as an intermediate in the synthesis of more complex molecules with potential pharmacological activities .

Scientific Research Applications

Synthesis and Chemical Properties

6-Nitro-1H-indazole-3-carbaldehyde is involved in various synthesis processes and demonstrates notable chemical properties. Gong Ping (2012) described a method for obtaining 1H-Indazole-3-carbaldehyde, a closely related compound, via ring opening of indole, diazotization, and cyclization, noting its suitability for industrial production due to its low cost and simple operation (Gong Ping, 2012). Yamada et al. (2009) demonstrated that 1-Methoxy-6-nitroindole-3-carbaldehyde, a variant of 6-Nitro-1H-indazole-3-carbaldehyde, acts as a versatile electrophile, useful for the preparation of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

Applications in Catalysis and Synthesis

The compound has been utilized in various catalysis and synthesis processes. Senadi et al. (2017) explored its use in the bis(dibenzylideneacetone)palladium(0)/tert-Butyl Nitrite- catalyzed cyclization of o-alkynylanilines, which is important for the synthesis of indazole 2-oxides and has applications in pharmaceuticals (Senadi et al., 2017).

Structural Analysis

Structural and spectroscopic analysis of 1H-indazole-3-carbaldehyde, closely related to 6-Nitro-1H-indazole-3-carbaldehyde, was conducted by Morzyk-Ociepa et al. (2021). They provided insights into its molecular structure, highlighting the importance of such analysis in understanding the compound's interactions and properties (Morzyk-Ociepa et al., 2021).

Biological and Pharmaceutical Research

6-Nitro-1H-indazole-3-carbaldehyde has been studied for its inhibitory effects on nitric oxide synthases, as illustrated by Cottyn et al. (2008). They found that certain indazole derivatives, including those related to 6-Nitro-1H-indazole-3-carbaldehyde, showed potential as inhibitors of nitric oxide synthases, which can have significant implications in medicinal chemistry (Cottyn et al., 2008).

Safety And Hazards

6-Nitro-1H-indazole-3-carbaldehyde may cause skin irritation and serious eye irritation. It may also cause genetic defects and cancer. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Further increasing the reaction temperature to 80 °C proved to be effective and allowed us to obtain a quantitative yield of 26b .

properties

IUPAC Name

6-nitro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPSMSUYMARCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630783
Record name 6-Nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1H-indazole-3-carbaldehyde

CAS RN

315203-37-3
Record name 6-Nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Robinson - 2015 - discovery.ucl.ac.uk
This thesis describes the investigation into the development of novel antagonists of the major thrombin receptor, protease-activated receptor-1, in the aim of generating analogues of the …
Number of citations: 2 discovery.ucl.ac.uk
DM Gandhi, MW Majewski, R Rosas Jr… - Bioorganic & medicinal …, 2018 - Elsevier
Several classes of ligands for Protease-Activated Receptors (PARs) have shown impressive anti-inflammatory and cytoprotective activities, including PAR2 antagonists and the PAR1-…
Number of citations: 20 www.sciencedirect.com

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